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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Ethyl-3-methylbut-1-ene (CAS No: 7357-93-9, Molecular Formula: C₇H₁₄).[1][2][3] This

document is intended to serve as a core reference for researchers and professionals involved

in chemical analysis, synthesis, and drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹³C Nuclear Magnetic

Resonance (NMR), ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 2-
Ethyl-3-methylbut-1-ene.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 2-Ethyl-3-methylbut-1-ene dissolved in deuteriochloroform (CDCl₃)

exhibits distinct signals corresponding to the seven carbon atoms in the molecule.[4] The

chemical shifts provide insight into the electronic environment of each carbon atom.
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Carbon Atom Chemical Shift (δ) in ppm

C1 (=CH₂) 107.8

C2 (C=) 152.1

C3 (-CH) 36.4

C4 (-CH₃ of isopropyl) 21.5

C5 (-CH₂- of ethyl) 24.9

C6 (-CH₃ of ethyl) 13.2

C7 (-CH₃ of isopropyl) 21.5

Data sourced from P.A. Couperus, A.D.H. Clague, J.P.C.M. van Dongen, Org. Magn. Reson., 8,

426 (1976) as referenced by SpectraBase.[4]

¹H NMR Spectroscopic Data (Predicted)
Due to the limited availability of experimental ¹H NMR data in the public domain, a predicted

spectrum is provided below. This prediction is based on computational models and serves as a

reliable estimate for the expected chemical shifts and coupling patterns.

Proton(s)
Predicted Chemical

Shift (δ) in ppm
Multiplicity

Coupling Constant

(J) in Hz

H1 (=CH₂) 4.7 - 4.8 Doublet of Doublets gem ≈ 1.5, allyl ≈ 1.0

H3 (-CH) 2.2 - 2.3 Multiplet

H4 (-CH₃ of isopropyl) 0.9 - 1.0 Doublet ≈ 7.0

H5 (-CH₂- of ethyl) 2.0 - 2.1 Quartet ≈ 7.5

H6 (-CH₃ of ethyl) 1.0 - 1.1 Triplet ≈ 7.5

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 2-Ethyl-3-methylbut-1-ene is characterized by a

molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the
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molecule's structure. The data presented is sourced from the NIST WebBook.[5]

m/z Relative Intensity (%) Proposed Fragment Ion

98 15 [C₇H₁₄]⁺ (Molecular Ion)

83 35 [C₆H₁₁]⁺

69 100 (Base Peak) [C₅H₉]⁺

55 85 [C₄H₇]⁺

41 70 [C₃H₅]⁺

Infrared (IR) Spectroscopy Data
The gas-phase infrared spectrum of 2-Ethyl-3-methylbut-1-ene displays characteristic

absorption bands corresponding to the vibrational modes of its functional groups. The data is

sourced from the NIST/EPA Gas-Phase Infrared Database.[6]

Wavenumber (cm⁻¹) Vibrational Mode

~3080 =C-H Stretch

~2960 C-H Stretch (Alkyl)

~1645 C=C Stretch

~1460 C-H Bend (Alkyl)

~890 =C-H Bend (Out-of-plane)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Ethyl-3-methylbut-1-ene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C7357939&Mask=200
https://www.benchchem.com/product/b13780073?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C7357939&Units=CAL&Mask=1A8F
https://www.benchchem.com/product/b13780073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13780073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Ethyl-3-methylbut-1-ene sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Pasteur pipette

Glass wool

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the 2-Ethyl-3-methylbut-1-ene sample into

a clean, dry vial.

Add approximately 0.7 mL of CDCl₃ to the vial.

Gently vortex the vial to ensure the sample is fully dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean NMR tube.

Cap the NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize its homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).
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Data Acquisition:

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16 scans, 2-second

acquisition time, 1-second relaxation delay).

For ¹³C NMR, acquire the spectrum using proton decoupling (e.g., 128 scans, 1-second

acquisition time, 2-second relaxation delay).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for

¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of 2-Ethyl-3-methylbut-1-ene.

Materials:

2-Ethyl-3-methylbut-1-ene sample

Gas chromatograph-mass spectrometer (GC-MS) system

Helium carrier gas

Procedure:

Sample Introduction:

Inject a small volume (e.g., 1 µL) of a dilute solution of 2-Ethyl-3-methylbut-1-ene in a

volatile solvent (e.g., hexane) into the GC.

Gas Chromatography:
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Use a suitable capillary column (e.g., non-polar) to separate the analyte from the solvent

and any impurities.

Program the oven temperature to ensure elution of the compound.

Ionization and Mass Analysis:

The eluent from the GC is introduced into the ion source of the mass spectrometer.

The sample is ionized using a standard electron energy of 70 eV.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer (e.g., a quadrupole).

Detection and Data Processing:

The detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase infrared spectrum of 2-Ethyl-3-methylbut-1-ene.

Materials:

2-Ethyl-3-methylbut-1-ene sample

Gas cell for IR spectrometer

Fourier Transform Infrared (FTIR) spectrometer

Procedure:

Sample Preparation:

Introduce a small amount of 2-Ethyl-3-methylbut-1-ene into an evacuated gas cell. The

pressure should be controlled to obtain an optimal spectrum without peak saturation.
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Data Acquisition:

Place the gas cell in the sample compartment of the FTIR spectrometer.

Acquire a background spectrum of the empty gas cell.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Ethyl-3-methylbut-1-ene.
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Caption: Workflow for the spectroscopic analysis of 2-Ethyl-3-methylbut-1-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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